
(3R)-3-(4-methylphenoxy)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-(4-methylphenoxy)butanoic acid is an organic compound with a specific stereochemistry, indicated by the (3R) configuration This compound features a butanoic acid backbone with a 4-methylphenoxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(4-methylphenoxy)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-methylphenol and butanoic acid derivatives.
Formation of the Phenoxy Group: The 4-methylphenol is reacted with an appropriate halogenated butanoic acid derivative under basic conditions to form the phenoxy group.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques to isolate the (3R) enantiomer.
Industrial Production Methods
Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and advanced separation techniques to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3-(4-methylphenoxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 4-methylphenoxybutanoic acid derivatives.
Reduction: Formation of 4-methylphenoxybutanol.
Substitution: Formation of various substituted phenoxybutanoic acids.
Applications De Recherche Scientifique
(3R)-3-(4-methylphenoxy)butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in treating metabolic disorders.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (3R)-3-(4-methylphenoxy)butanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are modulated by the compound, leading to changes in biochemical pathways. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S)-3-(4-methylphenoxy)butanoic acid: The enantiomer of the compound with different stereochemistry.
4-methylphenoxyacetic acid: A structurally similar compound with an acetic acid backbone.
4-methylphenoxypropanoic acid: Another similar compound with a propanoic acid backbone.
Uniqueness
(3R)-3-(4-methylphenoxy)butanoic acid is unique due to its specific (3R) configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity, biological activity, and interactions with other molecules, making it valuable for specific applications where stereochemistry is crucial.
Propriétés
Formule moléculaire |
C11H14O3 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
(3R)-3-(4-methylphenoxy)butanoic acid |
InChI |
InChI=1S/C11H14O3/c1-8-3-5-10(6-4-8)14-9(2)7-11(12)13/h3-6,9H,7H2,1-2H3,(H,12,13)/t9-/m1/s1 |
Clé InChI |
RJGOZXOYAUCMCF-SECBINFHSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)O[C@H](C)CC(=O)O |
SMILES canonique |
CC1=CC=C(C=C1)OC(C)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


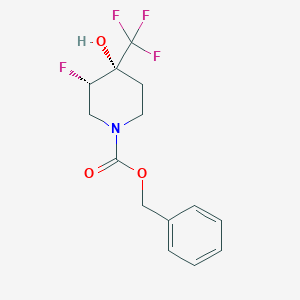
![1-[4-[4-(4,5-Dichloroimidazol-1-yl)phenyl]pyrimidin-2-yl]sulfanyl-3,3-dimethylbutan-2-one](/img/structure/B13091425.png)
![2-Methyl-5-(trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13091435.png)
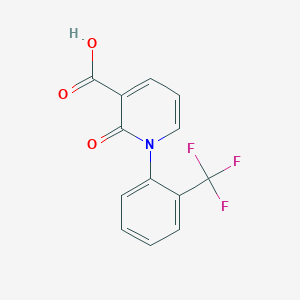
![4-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B13091442.png)
![trans-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-4-carboxylic acid](/img/structure/B13091458.png)
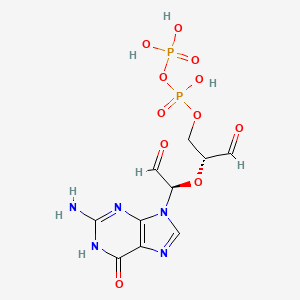
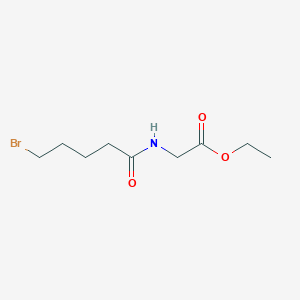
![2-Bromo-7-chloro-5-(difluoromethyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13091493.png)
![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1,7-dimethyl-](/img/structure/B13091497.png)
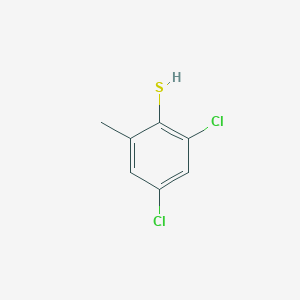

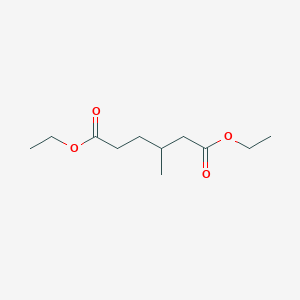
![7-(Ethylamino)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-ol](/img/structure/B13091509.png)
